Enhanced Hydrogen Bond Donor Capacity via Elevated pKa Relative to Unsubstituted Pyrazine Core
The hydroxymethyl group of the target compound imparts a predicted pKa of 12.15 ± 0.10, enabling it to act as a significantly stronger hydrogen bond donor in protic environments compared to the parent 2-(trifluoromethyl)pyrazine, which lacks an acidic proton and exhibits a LogD (pH 7.4) of 0.80 [1]. This pKa value is also measurably lower than the pyridine analog 3-(trifluoromethyl)pyridine-2-methanol (predicted pKa 13.08), suggesting that the pyrazine nitrogen atoms exert a stronger electron-withdrawing inductive effect, thereby modulating the acidity of the adjacent hydroxyl proton relative to a pyridine system .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 12.15 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2-(Trifluoromethyl)pyrazine (pKa N/A; LogD 0.80 at pH 7.4); 3-(Trifluoromethyl)pyridine-2-methanol (pKa 13.08 ± 0.10 Predicted) |
| Quantified Difference | ΔpKa ≈ -0.93 relative to pyridine analog |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Why This Matters
A lower pKa relative to the pyridine analog indicates a more acidic hydroxyl proton, which can influence solubility in basic media and the propensity for deprotonation during alkylation or acylation reactions, directly impacting synthetic route selection and yield.
- [1] ChemSrc. 2-(Trifluoromethyl)pyrazine – Properties. CAS 61655-67-2. View Source
